5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Catalog No.
S668346
CAS No.
292644-33-8
M.F
C14H13N3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

CAS Number

292644-33-8

Product Name

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

IUPAC Name

5-(1H-benzimidazol-2-yl)-2-methylaniline

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)

InChI Key

NWYALKGHFGHBQP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N
  • PubChem: The National Institutes of Health's PubChem database provides a wealth of information on chemical compounds, including 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. Here, you can find the basic structure, synonyms, and some physical and chemical properties of the molecule [].
  • Scientific Literature Search: Databases like ScienceDirect or Scopus can be used to search for research articles mentioning 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. These databases may contain recent discoveries or ongoing research efforts related to the compound. However, keep in mind that negative results (no published research found) don't necessarily mean there is no scientific study on this compound.

Given the presence of the benzimidazole group, research efforts could be directed towards its potential as an anti-fungal or anti-parasitic agent. This is because benzimidazoles are known to have such properties []. The additional methyl group on the phenyl ring might also influence its biological activity, but further research would be needed to confirm this.

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a chemical compound characterized by its unique structure, which consists of a benzimidazole ring substituted with a 2-methyl-phenylamine group. This compound has the molecular formula C14H13N3C_{14}H_{13}N_{3} and a molecular weight of 223.27 g/mol. The presence of the benzimidazole moiety contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding benzimidazole derivatives.
  • Reduction: Reduction reactions may modify the benzimidazole ring or the attached phenylamine group.
  • Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic and nucleophilic substitution reactions that introduce different functional groups onto the benzimidazole ring or the phenylamine moiety.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Research indicates that 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine exhibits significant biological activity. It is studied for its potential therapeutic effects against various diseases, including cancer and viral infections. The compound's structure allows it to interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their activity. Its ability to mimic purine nucleotides enhances its binding affinity to molecular targets involved in DNA and RNA synthesis .

The synthesis of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of dehydrating agents like polyphosphoric acid. This reaction is conducted under reflux conditions for several hours to facilitate the formation of the benzimidazole ring.

Industrial production methods mirror laboratory synthesis but are optimized for larger scales, employing techniques such as continuous flow reactors and microwave-assisted synthesis to enhance yield and purity .

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine has several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex benzimidazole derivatives with potential therapeutic applications.
  • Biological Research: The compound is utilized in studies investigating its interactions with proteins and enzymes.
  • Material Science: It is explored for use in developing new materials and as a catalyst in various

Interaction studies have demonstrated that 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can bind to specific molecular targets, influencing their activity. This property is particularly valuable in drug design, where understanding these interactions can lead to the development of more effective therapeutic agents. Its structural similarity to nucleotides allows it to engage with enzymes involved in nucleic acid metabolism, providing insights into its potential mechanisms of action .

Several compounds share structural features with 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, including:

Compound NameStructural FeaturesUnique Aspects
2-PhenylbenzimidazoleBenzimidazole ring with phenyl substituentLacks the methyl group on the phenyl amine part
5,6-DimethylbenzimidazoleTwo methyl groups on the benzimidazole ringMore sterically hindered compared to the target
2-AminobenzimidazoleAmino group directly on the benzimidazole ringSimpler structure without additional phenyl group

What distinguishes 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine from these similar compounds is its specific substitution pattern which enhances its biological activity and specificity towards certain molecular targets. The presence of the 2-methyl-phenylamine group potentially increases its binding affinity and therapeutic efficacy compared to other benzimidazole derivatives .

XLogP3

2.9

Wikipedia

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Dates

Modify: 2023-08-15

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